benzyl4,4,4-trifluoro-3-oxobutanoate
Overview
Description
benzyl4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C11H9F3O3. It is characterized by the presence of a benzyl group attached to a trifluoromethyl-substituted acetoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl4,4,4-trifluoro-3-oxobutanoate can be synthesized through a Claisen condensation reaction. This involves the reaction of benzyl acetate with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of benzyl 4,4,4-trifluoroacetoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
benzyl4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
benzyl4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of benzyl 4,4,4-trifluoroacetoacetate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Methyl 4,4,4-trifluoroacetoacetate
- Propyl 4,4,4-trifluoroacetoacetate
Uniqueness
benzyl4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
benzyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9(15)6-10(16)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
WMVBJZJEKKTDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.